molecular formula C8H16N2O B12980785 N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine

N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine

Cat. No.: B12980785
M. Wt: 156.23 g/mol
InChI Key: MESLCUMTPCKUPE-UHFFFAOYSA-N
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Description

N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine is a heterocyclic compound that features both an oxetane and a pyrrolidine ring. These structures are known for their unique chemical properties and biological activities. The presence of the oxetane ring, in particular, is notable for its stability and reactivity, making it a valuable component in medicinal chemistry and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine typically involves the formation of the oxetane and pyrrolidine rings followed by their subsequent functionalization. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and involves the Horner–Wadsworth–Emmons reaction to form the oxetane ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced manufacturing techniques .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines with altered oxidation states .

Scientific Research Applications

N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The pyrrolidine ring can enhance binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: Another four-membered ring compound with similar reactivity.

    Pyrrolidine: A five-membered ring compound that shares the pyrrolidine ring structure.

    Morpholine: A six-membered ring compound with both nitrogen and oxygen atoms.

Uniqueness

N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine is unique due to the combination of the oxetane and pyrrolidine rings, which confer distinct chemical and biological properties. The oxetane ring provides stability and reactivity, while the pyrrolidine ring enhances binding interactions with biological targets .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-methyl-N-(oxetan-3-yl)pyrrolidin-3-amine

InChI

InChI=1S/C8H16N2O/c1-10(8-5-11-6-8)7-2-3-9-4-7/h7-9H,2-6H2,1H3

InChI Key

MESLCUMTPCKUPE-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCNC1)C2COC2

Origin of Product

United States

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